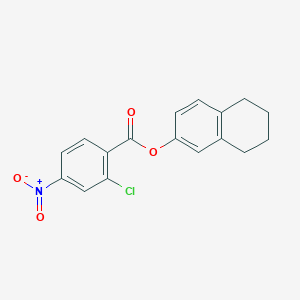![molecular formula C15H12ClNO3 B5745633 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, also known as NVOC, is a chemical compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including the protection of functional groups in organic synthesis, the labeling of biomolecules, and the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reversible formation of a covalent bond between the nitrovinyl group and the amino or hydroxyl group of the molecule being protected. The bond can be cleaved by exposure to UV light, which causes the nitrovinyl group to undergo a photochemical reaction that releases the protected group.
Biochemical and Physiological Effects
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has no known biochemical or physiological effects on living organisms. It is used exclusively for scientific research purposes and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene as a protecting group is its photolability, which allows for easy removal without the need for harsh chemical treatments. 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is also stable under a wide range of reaction conditions, making it a versatile reagent for organic synthesis. One limitation of using 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is its sensitivity to UV light, which can cause premature cleavage of the protecting group during synthesis or purification.
Direcciones Futuras
There are several potential future directions for the use of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in scientific research. One area of interest is the development of new photolabile protecting groups with improved properties, such as increased stability or faster cleavage rates. Another area of interest is the application of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in the study of protein-protein interactions, where it can be used to label specific amino acid residues and monitor changes in protein conformation. Finally, 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene may have potential applications in the development of new drug delivery systems, where it can be used to protect drug molecules during synthesis and release them in a controlled manner using UV light.
Métodos De Síntesis
The synthesis of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reaction of 4-(2-nitrovinyl)phenol with 1-chloro-2-(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction produces 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene as a yellow solid with a melting point of 80-82°C. The yield of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene can be improved by using a higher concentration of the reactants and a longer reaction time.
Aplicaciones Científicas De Investigación
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is widely used in scientific research as a photolabile protecting group for amino acids and nucleotides. It is used to protect the amino or hydroxyl group of a molecule during synthesis or purification, and can be easily removed by exposure to UV light. 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is also used as a labeling reagent for peptides and proteins, allowing researchers to study protein-protein interactions and protein localization.
Propiedades
IUPAC Name |
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-15-4-2-1-3-13(15)11-20-14-7-5-12(6-8-14)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZZDXUVLNQQO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)


![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)




![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)
